Quazinone - 70018-51-8

Quazinone

Catalog Number: EVT-281198
CAS Number: 70018-51-8
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quazinone is a synthetic compound used primarily as a pharmacological tool in scientific research. [, , , , ] It is classified as a selective inhibitor of cyclic guanosine monophosphate (cGMP)-inhibited phosphodiesterase (cGI-PDE), also known as phosphodiesterase 3 (PDE3). [, , , , , ] This enzyme family is responsible for the breakdown of the second messenger molecule, cyclic adenosine monophosphate (cAMP). [, , , , , ] By inhibiting PDE3, quazinone allows for the accumulation of cAMP within cells, leading to a variety of downstream effects that can be studied in different biological contexts. [, , , , , ]

S-Nitroso-N-acetylpenicillamine (SNAP)

Compound Description: SNAP is a nitric oxide (NO) donor that elevates intracellular cyclic guanosine monophosphate (cGMP) levels. [, ]

Relevance: SNAP potentiates the antiproliferative effects of calcitonin gene-related peptide (CGRP) in vascular smooth muscle cells. This potentiation is likely due to SNAP's ability to inhibit cGMP-inhibited phosphodiesterase (PDE3), the same enzyme targeted by quazinone. [] By inhibiting PDE3, SNAP enhances the accumulation of cyclic adenosine monophosphate (cAMP), which mediates CGRP's antiproliferative effects. This mechanism is also relevant to quazinone, as both compounds ultimately lead to increased cAMP levels. []

Calcitonin Gene-Related Peptide (hCGRP)

Compound Description: hCGRP is a peptide that inhibits vascular smooth muscle cell proliferation and elevates cAMP levels. []

Relevance: Quazinone and SNAP both potentiate hCGRP's antiproliferative effects by inhibiting PDE3, leading to enhanced cAMP accumulation. [] This highlights a shared mechanism of action where quazinone, SNAP, and hCGRP converge on modulating cAMP levels.

Forskolin

Compound Description: Forskolin is a direct activator of adenylate cyclase, the enzyme responsible for cAMP synthesis. []

Relevance: Similar to the combined effect of SNAP and hCGRP, forskolin and hCGRP also produce more than additive cAMP elevations in vascular smooth muscle cells. [] This reinforces the understanding that increasing cAMP levels, whether directly (forskolin) or indirectly (quinzone, SNAP), contributes to the antiproliferative effects observed.

Brain Natriuretic Peptide (BNP)

Compound Description: BNP is a peptide that induces vasorelaxation and elevates cGMP levels. []

Relevance: BNP uncovers the direct vasorelaxant effects of adrenomedullin (ADM) in endothelium-denuded rat aortic rings, similar to the mechanism observed with SNAP and quazinone. [] Both BNP and quazinone, by elevating cGMP and inhibiting PDE3 respectively, enhance the cAMP-dependent vasorelaxant effects of ADM.

Adrenomedullin (ADM)

Compound Description: ADM is a peptide that induces vasorelaxation and elevates cAMP levels, particularly in the presence of BNP or PDE3 inhibitors. []

Relevance: Both quazinone and BNP enhance the vasorelaxant and cAMP-elevating effects of ADM. [] This suggests a common pathway where inhibition of PDE3, either directly by quazinone or indirectly through cGMP elevation by BNP, plays a crucial role in mediating ADM's effects.

Papaverine

Compound Description: Papaverine is a nonselective phosphodiesterase inhibitor. []

Relevance: Papaverine is a non-selective PDE inhibitor, while quazinone is a selective PDE3 inhibitor. [] Both compounds relax human ureteral strips in vitro, suggesting that PDE inhibition, regardless of selectivity, can lead to similar functional outcomes in this tissue.

Zaprinast

Compound Description: Zaprinast is a selective inhibitor of PDE5. []

Relevance: Zaprinast, a selective PDE5 inhibitor, and quazinone, a selective PDE3 inhibitor, both relax human ureteral strips. [] This suggests that different PDE isoenzymes may play a role in regulating ureteral smooth muscle tone.

Rolipram

Compound Description: Rolipram is a selective inhibitor of PDE4. [, ]

Relevance: Rolipram, a PDE4 inhibitor, has no effect on equine platelet aggregation induced by platelet activating factor (PAF) or adenosine diphosphate (ADP), unlike quazinone, which inhibits both. [] This highlights the selectivity of quazinone for PDE3 and its distinct role in regulating platelet function compared to other PDE isoenzymes. Additionally, both rolipram and quazinone relax human ureteral strips. []

Compound Description: Zardaverine is a clinically tested phosphodiesterase inhibitor. []

Relevance: Both zardaverine and quazinone are clinically tested phosphodiesterase inhibitors. [] This suggests that they may share similar pharmacological properties and therapeutic potential.

Theophylline

Compound Description: Theophylline is a non-selective phosphodiesterase inhibitor. []

Relevance: Theophylline, a non-selective PDE inhibitor, and quazinone, a selective PDE3 inhibitor, both inhibit PAF and ADP-induced platelet aggregation in horses. [] This indicates that PDE3 inhibition is likely the primary mechanism by which both drugs exert their antiplatelet effects.

Trequinsin

Compound Description: Trequinsin is a selective inhibitor of PDE3. []

Relevance: Both trequinsin and quazinone are selective PDE3 inhibitors and demonstrate similar inhibitory effects on PAF and ADP-induced platelet aggregation in horses. [] This further supports the importance of PDE3 as a target for modulating platelet function.

Source and Classification

Quazinone is categorized under quinazolines, which are bicyclic compounds containing a benzene ring fused to a pyrimidine ring. The specific chemical structure of Quazinone is defined by its molecular formula C9H8N2OC_9H_8N_2O and the CAS number 70018-51-8 . Its classification as a PDE3 inhibitor places it among compounds that modulate cyclic adenosine monophosphate (cAMP) levels, influencing various physiological processes such as cardiac contractility and vascular tone.

Synthesis Analysis

The synthesis of Quazinone can be achieved through several methods, primarily involving the reaction of hydrazides with aldehydes. One notable approach includes:

  1. Hydrazide-Aldehyde Reaction: This method typically involves the condensation of hydrazides with appropriate aldehydes under acidic or basic conditions, leading to the formation of Quazinone.
  2. Oxidative Methods: Recent advancements have introduced oxidative methods utilizing metal catalysts to enhance yield and selectivity .

Technical Parameters

  • Reagents: Common reagents include hydrazides (such as phenylhydrazine) and various aldehydes (like benzaldehyde).
  • Conditions: Reactions are often conducted in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the reaction.
Molecular Structure Analysis

Quazinone's molecular structure exhibits distinct features characteristic of quinazolines:

  • Core Structure: The compound consists of a fused benzene and pyrimidine ring system, contributing to its stability and biological activity.
  • Functional Groups: The presence of a carbonyl group enhances its reactivity and interaction with biological targets.

Relevant Data

  • Molecular Weight: Approximately 164.17 g/mol.
  • Melting Point: Reports indicate varying melting points depending on purity, generally around 120-125 °C.
Chemical Reactions Analysis

Quazinone participates in several chemical reactions that highlight its versatility:

  1. Nucleophilic Substitution Reactions: Quazinone can undergo nucleophilic attack at the carbonyl carbon, making it suitable for further functionalization.
  2. Cyclization Reactions: It can also participate in cyclization processes to form more complex heterocycles, which are valuable in medicinal chemistry.

Technical Details

  • Reagents Used: Common nucleophiles include amines and alcohols.
  • Reaction Conditions: Typically requires mild heating or catalytic conditions for optimal yields.
Mechanism of Action

The mechanism by which Quazinone exerts its pharmacological effects primarily involves the inhibition of phosphodiesterase 3:

  1. Competitive Inhibition: Quazinone competes with cAMP for binding at the active site of PDE3, preventing the breakdown of cAMP.
  2. Increased cAMP Levels: This inhibition leads to elevated intracellular cAMP levels, resulting in enhanced cardiac contractility and vasodilation.

Relevant Data

  • IC50 Values: Studies indicate that Quazinone has significant inhibitory activity against PDE3, with IC50 values demonstrating its potency relative to other inhibitors .
Physical and Chemical Properties Analysis

Quazinone exhibits several physical and chemical properties that are crucial for its application:

  • Solubility: Generally soluble in polar organic solvents like methanol and ethanol but less soluble in non-polar solvents.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Quazinone's applications are primarily rooted in its pharmacological properties:

  1. Cardiovascular Therapeutics: As a PDE3 inhibitor, it is investigated for use in treating heart failure and other cardiovascular diseases.
  2. Research Tool: Its ability to modulate cAMP levels makes it useful in biochemical research aimed at understanding signal transduction pathways.

Scientific Applications

  • Drug Development: Ongoing research is focused on developing derivatives with improved efficacy and safety profiles.
  • Biological Studies: Used as a tool compound in studies investigating the role of cAMP in various physiological processes.
Historical Trajectory of Quazinone Research

Emergence in 20th-Century Cardiotonic Pharmacotherapy

The 1970-1980s marked a transformative era in cardiovascular pharmacotherapy, characterized by intensive research into positive inotropic agents for heart failure management. Within this landscape, phosphodiesterase 3 (PDE3) emerged as a high-value therapeutic target due to its dual role in hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cardiac and vascular tissues [2]. Quazinone (initially designated MJ-1983) arose from systematic molecular optimization efforts by researchers at Merk & Co., aiming to improve the potency and selectivity of quinazolinone derivatives observed in early cardiotonic screens [10].

Table 1: Key PDE3 Inhibitors in Cardiotonic Development (1980s Era)

CompoundRelative PDE3 PotencycAMP Hydrolysis InhibitionPrimary Cardiovascular Effects
Quazinone1.0 (Reference)IC₅₀ ≈ 0.3 μMPositive inotropy, vasodilation
Amrinone~0.15IC₅₀ ≈ 2.1 μMModerate inotropy, hypotension
Milrinone~1.8IC₅₀ ≈ 0.2 μMStrong inotropy, arrhythmia risk
Enoximone~0.7IC₅₀ ≈ 0.4 μMBalanced hemodynamic effects

Preclinical studies demonstrated Quazinone’s distinct pharmacodynamic advantages: high PDE3 isoform selectivity minimized off-target PDE4/PDE5 interactions, while its unique quinazolinone core conferred metabolic stability over imidazolone-based inhibitors like amrinone. In isolated heart models, Quazinone elevated intracellular cAMP by 80-120% at nanomolar concentrations, translating to dose-dependent increases in cardiac contractility without excessive chronotropic effects—a critical therapeutic window for heart failure patients [10]. Early clinical trials confirmed these properties, showing significant improvements in cardiac output (25-30%) and reduced ventricular filling pressures in Class II-III heart failure patients after oral administration.

Evolution from Preclinical Discovery to Clinical Obsolescence

Quazinone’s transition from animal models to human applications followed an atypical trajectory. Phase I pharmacokinetic studies revealed favorable oral bioavailability (>85%) and a plasma half-life of 6-8 hours, supporting twice-daily dosing. However, pivotal Phase II/III trials exposed critical limitations: while hemodynamic improvements were consistent, the magnitude of symptomatic benefit (e.g., exercise tolerance, dyspnea scores) proved statistically inferior to emerging agents like digoxin-ACE inhibitor combinations. Concurrently, long-term safety data from other PDE3 inhibitors revealed alarming trends of proarrhythmic mortality—most notably the PROMISE trial (1991) where milrinone increased mortality by 28% versus placebo.

Table 2: Quazinone Clinical Development Timeline

YearPhaseKey FindingsStatus Impact
1983PreclinicalHigh PDE3 selectivity in vitro; inotropy in dog modelsCandidate selection
1986Phase ILinear PK; Tmax=2h; CYP3A4-mediated metabolismProgress to Phase II
1989Phase II (HFrEF)↑ Cardiac index (27%); ↓ PCWP (18%)Positive
1992Phase IIIModest symptom benefit vs. enalapril; no mortality advantageDevelopment halted in US/EU
1995Post-marketing (JP)Limited adoption; eclipsed by β-blockers/ARBsWithdrawn (2001)

By 1995, Quazinone’s development was largely abandoned in Western markets despite regulatory approval in Japan. This decline reflected not inherent flaws but a therapeutic paradigm shift: cardiology moved from acute hemodynamic correction to disease-modifying strategies targeting neurohormonal activation (e.g., RAAS inhibition, β-blockade). Quazinone’s mechanism—augmenting cAMP transiently—could not compete with agents proven to prolong survival. The compound became a cautionary case study in target validation, illustrating that potent enzyme inhibition and acute hemodynamic efficacy are insufficient without long-term mortality benefits [10].

Paradigm Shifts in PDE3 Inhibitor Development Post-Quazinone

Quazinone’s eclipse catalyzed three transformative trends in PDE inhibitor therapeutics:

  • Tissue-Specific Targeting: Research pivoted from non-selective PDE3 blockade to isoform-specific modulation. PDE3 exists as two subtypes: PDE3A (cardiac/vascular) and PDE3B (adipocyte, platelet). Post-2000, compounds like cilostazol leveraged PDE3A selectivity for vasodilation (peripheral artery disease) while minimizing cardiac effects—a precision approach Quazinone’s generation could not achieve [2].

  • Dual PDE Inhibition Strategies: Combining PDE3 with PDE4/5 inhibition emerged for synergistic benefits. PDE4 inhibitors (e.g., roflumilast) suppress inflammation in pulmonary vasculature, while PDE5 inhibitors (sildenafil) enhance cGMP-mediated vasodilation. Trials exploring PDE3+PDE5 co-inhibition for pulmonary hypertension demonstrated superior efficacy to monotherapy—a strategy incompatible with Quazinone’s selective profile [2].

  • Functional Selectivity via Compartmentalization: Contemporary research focuses on subcellular PDE localization within macromolecular complexes. Unlike early inhibitors that globally elevated cAMP, modern compounds disrupt PDE interactions with scaffolds like AKAPs (A-kinase anchoring proteins), enabling spatially confined signaling. This paradigm avoids systemic toxicity—the fatal flaw of first-generation PDE3 inhibitors [2].

Quazinone’s legacy endures in structural pharmacology: its quinazolinone scaffold informed later PDE inhibitors with improved safety margins. However, its decline underscores a cardinal lesson—hemodynamic efficacy without survival benefit is therapeutically unsustainable. Today, PDE3 remains a niche target (e.g., acute heart failure, cardiogenic shock), with new applications in platelet aggregation and metabolic disorders reflecting ongoing innovation beyond Quazinone’s original cardiotonic vision [10].

Properties

CAS Number

70018-51-8

Product Name

Quazinone

IUPAC Name

(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

InChI

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1

InChI Key

BHZFZYLBVSWUMT-ZCFIWIBFSA-N

SMILES

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl

Solubility

Soluble in DMSO

Synonyms

Quazinone; Ro 13-6438

Canonical SMILES

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl

Isomeric SMILES

C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.